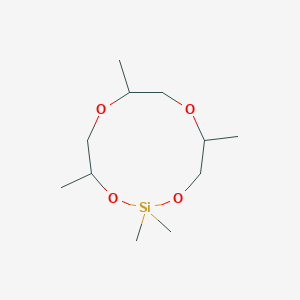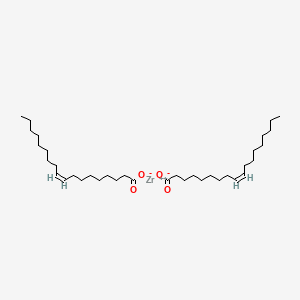
9-Octadecenoic acid (9Z)-, zirconium(2+) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, zirconium(2+) salt typically involves the reaction of oleic acid with a zirconium precursor. One common method is to dissolve zirconium chloride in an organic solvent, such as toluene or hexane, and then add oleic acid under stirring. The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete complexation. The resulting product is then purified by filtration and washing with a suitable solvent to remove any unreacted starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by crystallization or precipitation methods. Quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
9-Octadecenoic acid (9Z)-, zirconium(2+) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide and other oxidation products of oleic acid.
Reduction: Reduction reactions can lead to the formation of zirconium metal and reduced forms of oleic acid.
Substitution: The zirconium ion can be substituted with other metal ions or ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Ligand exchange reactions can be performed using various ligands, such as phosphines or amines, under inert atmosphere conditions to prevent oxidation.
Major Products Formed
Oxidation: Zirconium oxide and oxidized oleic acid derivatives.
Reduction: Zirconium metal and reduced oleic acid derivatives.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Chemistry
In chemistry, 9-Octadecenoic acid (9Z)-, zirconium(2+) salt is used as a precursor for the synthesis of zirconium-based catalysts. These catalysts are employed in various organic transformations, including hydrogenation, polymerization, and cross-coupling reactions.
Biology
In biological research, this compound is studied for its potential use in drug delivery systems. The coordination complex can encapsulate therapeutic agents, enhancing their stability and bioavailability. Additionally, it is investigated for its antimicrobial properties, which could be useful in developing new antimicrobial agents.
Medicine
In medicine, this compound is explored for its potential in imaging and diagnostic applications. The zirconium ion can be labeled with radioactive isotopes, making the compound useful for positron emission tomography (PET) imaging.
Industry
In industrial applications, this compound is used as a surfactant and emulsifying agent in the formulation of paints, coatings, and lubricants
作用機序
The mechanism of action of 9-Octadecenoic acid (9Z)-, zirconium(2+) salt involves the coordination of oleic acid to the zirconium ion. This coordination stabilizes the zirconium ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the zirconium ion acts as a Lewis acid, facilitating various chemical transformations. In drug delivery, the coordination complex can interact with cell membranes, promoting the uptake of encapsulated therapeutic agents.
類似化合物との比較
Similar Compounds
- 9-Octadecenoic acid (9Z)-, magnesium salt (2:1)
- 9-Octadecenoic acid (9Z)-, sodium salt
- 9-Octadecenoic acid (9Z)-, potassium salt
Comparison
Compared to other metal salts of 9-Octadecenoic acid, the zirconium(2+) salt exhibits unique properties due to the high coordination number and strong Lewis acidity of zirconium. This makes it more effective as a catalyst and in applications requiring strong coordination interactions. Additionally, the zirconium(2+) salt has better thermal stability and resistance to oxidation compared to magnesium, sodium, and potassium salts.
特性
CAS番号 |
68757-56-2 |
|---|---|
分子式 |
C36H66O4Zr |
分子量 |
654.1 g/mol |
IUPAC名 |
(Z)-octadec-9-enoate;zirconium(2+) |
InChI |
InChI=1S/2C18H34O2.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
InChIキー |
GUUOSEJLEPUSCW-CVBJKYQLSA-L |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Zr+2] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Zr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


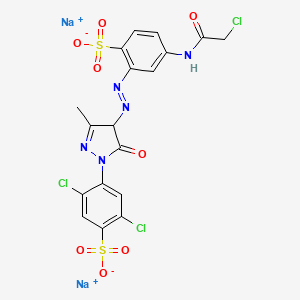
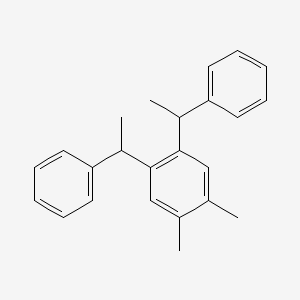
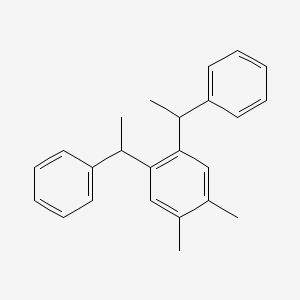
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate](/img/structure/B13794616.png)
![Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate](/img/structure/B13794624.png)
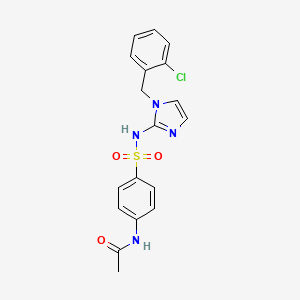
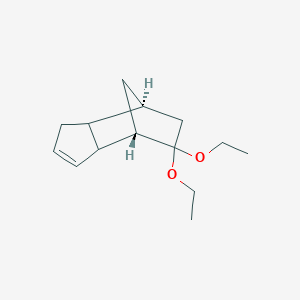
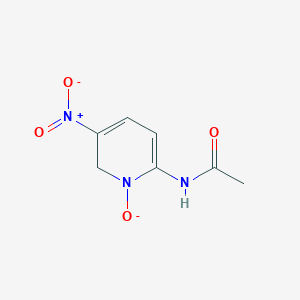
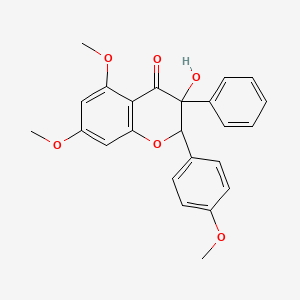
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
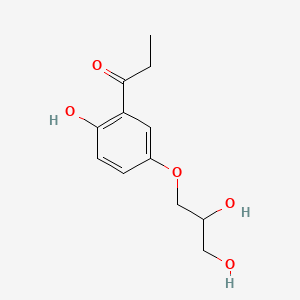
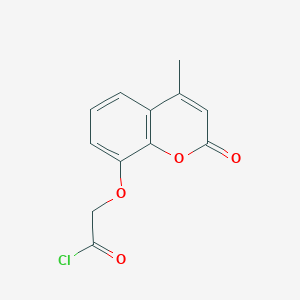
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
